

storage and stability issues of sodium tartrate dihydrate in the lab

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Compound of Interest

Compound Name: Sodium Tartrate

Cat. No.: B3434845

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Technical Support Center: Sodium Tartrate Dihydrate

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **sodium tartrate** dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for **sodium tartrate** dihydrate?

A1: **Sodium tartrate** dihydrate should be stored in a cool, dry, and well-ventilated area.^[1] The recommended storage temperature is typically between 15°C and 25°C.^[2] It is crucial to keep the container tightly closed to protect it from moisture.^{[3][4]} The storage area should be protected from direct sunlight and sources of ignition.^{[3][4]}

Q2: Is **sodium tartrate** dihydrate hygroscopic?

A2: Under normal conditions, **sodium tartrate** dihydrate is considered non-hygroscopic.^{[5][6]} However, it is still recommended to protect it from moisture to maintain its integrity as a dihydrate.^{[3][4]}

Q3: What is the theoretical water content of **sodium tartrate** dihydrate?

A3: **Sodium tartrate** dihydrate has a stoichiometric water content of 15.66%.^{[5][6]} This precise and stable water content makes it an excellent primary standard for the calibration of Karl Fischer titrators.^{[5][6][7]}

Q4: What are the chemical incompatibilities of **sodium tartrate** dihydrate?

A4: **Sodium tartrate** dihydrate is incompatible with strong oxidizing agents, strong acids, and strong bases.^{[3][4][8]} Contact with these substances should be avoided to prevent chemical reactions that could degrade the compound.

Q5: What is the shelf life of **sodium tartrate** dihydrate?

A5: When stored under the recommended conditions in a tightly sealed container, **sodium tartrate** dihydrate is a stable compound.^{[8][9]} For specific expiration dates, always refer to the manufacturer's certificate of analysis.

Troubleshooting Guide

Issue 1: The **sodium tartrate** dihydrate powder has formed clumps or appears moist.

Possible Cause	Troubleshooting Action
Improper storage in a humid environment.	Transfer the material to a desiccator to remove excess moisture. For future prevention, ensure the container is tightly sealed and stored in a dry location.
Container left open to the atmosphere.	Always ensure the container lid is securely fastened immediately after use.

Issue 2: Discoloration of the **sodium tartrate** dihydrate powder is observed.

Possible Cause	Troubleshooting Action
Contamination with an incompatible substance.	Review handling procedures to identify potential sources of contamination. Dispose of the discolored material in accordance with local regulations.
Exposure to extreme temperatures or direct sunlight.	Verify that storage conditions are within the recommended range and that the material is protected from light. [3] [4]
Degradation over time due to improper storage.	If the material is old or has been stored improperly, it may have degraded. It is recommended to use a fresh batch for analytical work.

Issue 3: Inaccurate or inconsistent results when using **sodium tartrate** dihydrate as a standard for Karl Fischer titration.

Possible Cause	Troubleshooting Action
Incorrectly calculated theoretical water content.	Ensure the theoretical water content is correctly calculated as 15.66%. [5] [6]
Incomplete dissolution of the standard in the KF solvent.	Ensure the sodium tartrate dihydrate is finely powdered and completely dissolved in the Karl Fischer solvent before starting the titration. [10]
The material has lost or gained water due to improper storage.	Use a fresh, properly stored container of sodium tartrate dihydrate. Verify the water content of the suspect material using a properly calibrated Karl Fischer titrator.
Weighing errors.	Use a calibrated analytical balance and ensure accurate weighing of the standard.

Quantitative Data Summary

Property	Value
Molecular Formula	$C_4H_4Na_2O_6 \cdot 2H_2O$
Molecular Weight	230.08 g/mol
Theoretical Water Content	15.66% [5] [6]
Solubility in Water	Soluble
Solubility in Ethanol	Insoluble
pH of 5% solution	7.0 - 9.0 [3]
Melting Point	~150 °C [3]
Decomposition Temperature	>120 °C

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Objective: To accurately determine the water content of a sample using **sodium tartrate** dihydrate as a primary standard for titrant calibration.

Materials:

- Karl Fischer Titrator (Volumetric)
- **Sodium Tartrate** Dihydrate (Certified Reference Material)
- Karl Fischer Titrant (e.g., Hydranal-Composite 5)
- Karl Fischer Solvent (e.g., dry methanol)
- Analytical Balance (readable to 0.1 mg)
- Spatula and weighing boat

Methodology:

- **Titration Standardization:**
 1. Add a suitable volume of Karl Fischer solvent to the titration vessel to cover the electrode.
 2. Pre-titrate the solvent with the Karl Fischer titrant to a stable endpoint to remove any residual water.
 3. Accurately weigh approximately 100-200 mg of finely powdered **sodium tartrate** dihydrate into a weighing boat.[\[10\]](#)
 4. Transfer the **sodium tartrate** dihydrate to the conditioned titration vessel.
 5. Titrate the sample with the Karl Fischer titrant until a stable endpoint is reached.
 6. Calculate the water equivalent factor (F) of the titrant in mg H₂O/mL using the following formula: $F = (\text{Weight of Sodium Tartrate Dihydrate (mg)} \times 0.1566) / \text{Volume of Titrant (mL)}$
[\[11\]](#)
 7. Repeat the standardization at least two more times and calculate the average factor. The relative standard deviation should be within acceptable limits (e.g., < 0.5%).
- **Sample Analysis:**
 1. Pre-titrate the Karl Fischer solvent to a stable endpoint.
 2. Accurately weigh and add a suitable amount of the sample to the titration vessel.
 3. Titrate the sample with the standardized Karl Fischer titrant to a stable endpoint.
 4. Calculate the percentage of water in the sample using the following formula: $\% \text{ Water} = (\text{Volume of Titrant (mL)} \times F \times 100) / \text{Weight of Sample (mg)}$

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of **sodium tartrate** dihydrate by separating the tartrate from potential impurities.

Materials:

- HPLC system with UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m particle size)
- **Sodium Tartrate** Dihydrate reference standard and sample
- Potassium dihydrogen phosphate (KH_2PO_4)
- Orthophosphoric acid (H_3PO_4)
- HPLC-grade water
- Volumetric flasks, pipettes, and syringes
- 0.45 μ m syringe filters

Methodology:

- Mobile Phase Preparation (0.01 M Potassium Dihydrogen Phosphate, pH 2.6):
 1. Weigh and dissolve 1.36 g of KH_2PO_4 in 1000 mL of HPLC-grade water.
 2. Adjust the pH to 2.6 with orthophosphoric acid.
 3. Filter the mobile phase through a 0.45 μ m membrane filter and degas.
- Standard Solution Preparation (e.g., 1 mg/mL):
 1. Accurately weigh approximately 100 mg of **sodium tartrate** dihydrate reference standard into a 100 mL volumetric flask.
 2. Dissolve and dilute to volume with the mobile phase.
- Sample Solution Preparation (e.g., 1 mg/mL):
 1. Accurately weigh approximately 100 mg of the **sodium tartrate** dihydrate sample into a 100 mL volumetric flask.

2. Dissolve and dilute to volume with the mobile phase.

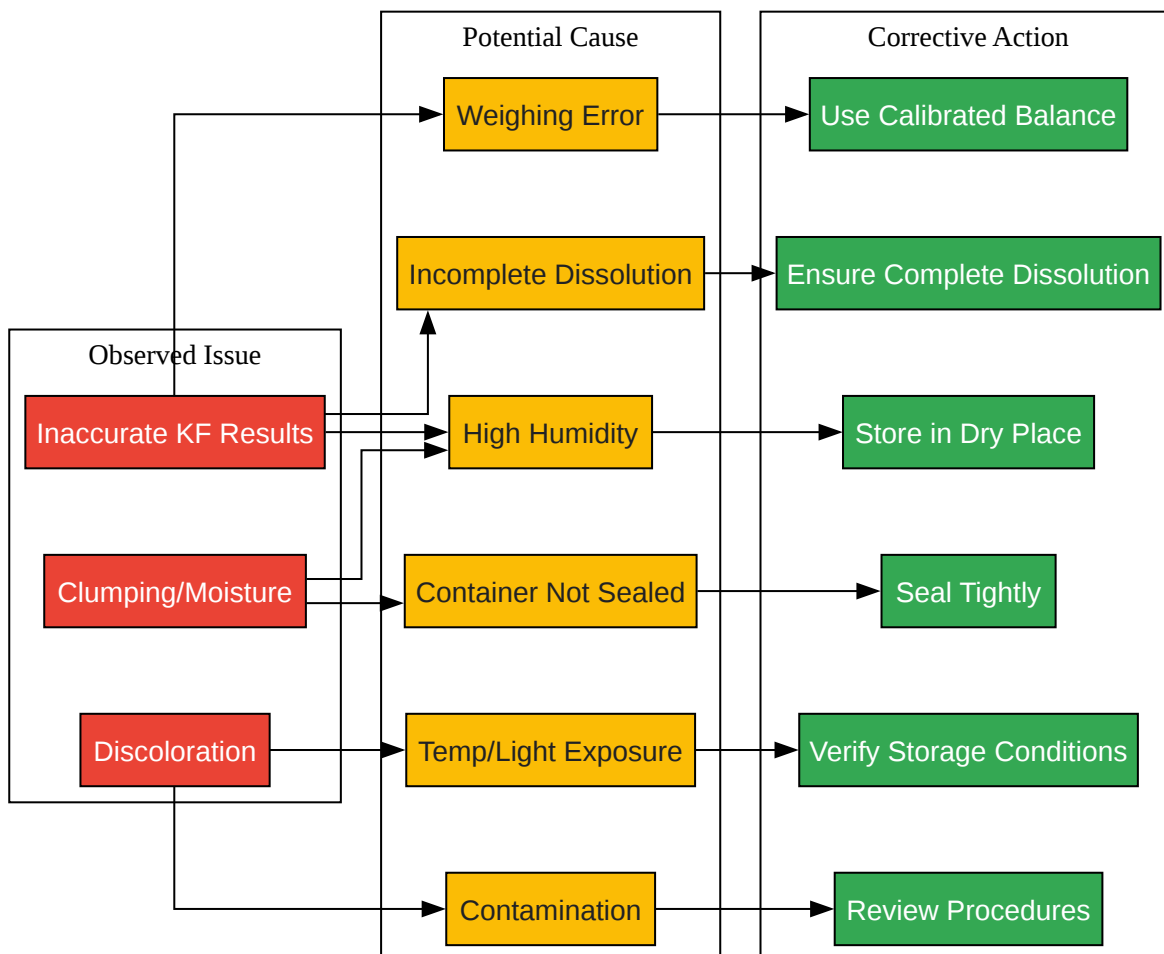
- Chromatographic Conditions:

- Column: C18 reverse-phase (4.6 x 250 mm, 5 μ m)
- Mobile Phase: 0.01 M Potassium Dihydrogen Phosphate, pH 2.6
- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 30°C
- Detection Wavelength: 210 nm

- Analysis:

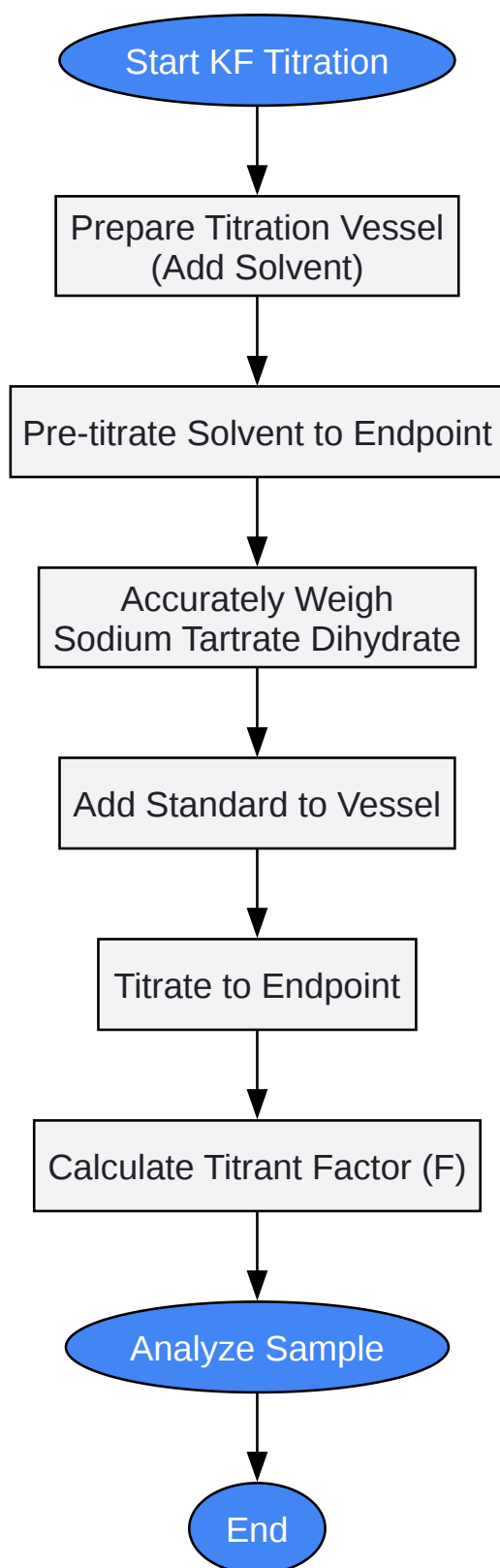
1. Inject the standard solution multiple times to ensure system suitability (e.g., check for consistent retention times and peak areas).
2. Inject the sample solution.
3. Identify the peak corresponding to tartrate based on the retention time of the standard.
4. Calculate the purity of the sample by comparing the peak area of the tartrate in the sample chromatogram to that of the standard, or by area normalization if all impurities are expected to be detected.

Visualizations



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Caption: Troubleshooting workflow for common **sodium tartrate** dihydrate issues.



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Caption: Experimental workflow for Karl Fischer titrant standardization.

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